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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions regarding the effects

of boron impurities on silicon crystal defects.

Frequently Asked Questions (FAQs)
Q1: What are the primary types of defects introduced by
boron impurities in silicon?
A1: Boron, a common p-type dopant in silicon, can lead to the formation of several types of

crystal defects, either directly or by interacting with native point defects (vacancies and self-

interstitials) or other impurities like oxygen and carbon. The primary boron-related defects

include:

Substitutional Boron (B_s): A boron atom replacing a silicon atom in the crystal lattice. This is

the intended configuration for p-type doping, creating a "hole" or positive charge carrier.[1]

Boron-Vacancy (B-V) Complexes: When a boron atom associates with a silicon vacancy, it

can form stable complexes.[2][3] These complexes can have multiple configurations and

charge states, influencing the electronic properties of the silicon.[2]

Boron-Interstitial (B-I) Clusters (BICs): Boron can interact with silicon self-interstitials, which

are often generated during processes like ion implantation and annealing.[4][5] These
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interactions can lead to the formation of clusters that immobilize the interstitials and can

affect boron's diffusion and activation.[4][6]

Boron-Oxygen (B-O) Defects: In Czochralski (CZ) grown silicon, which has a high oxygen

concentration, boron can form complexes with oxygen. These defects are a significant cause

of light-induced degradation (LID) in silicon solar cells, where the carrier lifetime decreases

under illumination.[7][8]

Q2: How does boron doping affect the electrical
properties of silicon?
A2: Boron is a Group III element with three valence electrons. When it substitutes a silicon

atom (which has four valence electrons) in the crystal lattice, it creates a deficit of one electron,

known as a hole. This process, called p-type doping, increases the concentration of positive

charge carriers, thereby increasing the electrical conductivity of the silicon.[9][10][11] However,

the formation of defect complexes like B-V or B-O can trap these charge carriers, reducing the

net carrier concentration and mobility, which can be detrimental to device performance.[7]

Q3: What is the "acceptor removal" effect in irradiated
boron-doped silicon?
A3: The acceptor removal effect is the deactivation of the p-type doping effect of substitutional

boron atoms in silicon when the material is exposed to radiation.[12] Irradiation creates silicon

self-interstitials (Si_i), which can interact with substitutional boron (B_s) to form complexes like

B_s-Si_i.[12] These complexes act as donors, compensating for the acceptor effect of the

remaining substitutional boron and thus reducing the overall p-type doping level.[12]

Q4: What is Light-Induced Degradation (LID) and how is
it related to boron?
A4: Light-Induced Degradation (LID) is a phenomenon observed in p-type Czochralski (CZ)

silicon, where the minority carrier lifetime significantly decreases upon exposure to light or

carrier injection.[7][13] This degradation is primarily attributed to the formation of boron-oxygen

(B-O) defects.[7][8] The defects act as recombination centers, reducing the efficiency of

devices like solar cells. The degradation is metastable and can often be reversed by annealing

at elevated temperatures (e.g., 200°C) in the dark.[13]
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Troubleshooting Guides
Issue 1: Unexpected peak in Deep Level Transient
Spectroscopy (DLTS) of p-type boron-doped Si.
Q: My DLTS measurement on an irradiated p-type boron-doped silicon sample shows an

unexpected hole trap. How can I identify it?

A: An unexpected DLTS peak in irradiated p-type silicon often points to the formation of boron-

related defect complexes.

Cross-reference with known defect energy levels: Compare the activation energy of the

observed trap with established values for boron-related defects. See the data table below for

common defects. For instance, a hole trap around E_v + 0.42-0.44 eV could be related to

boron.[14]

Check for metastability: Some boron-vacancy complexes are metastable and can change

their configuration depending on the charge state.[2][3] Try performing DLTS scans after

applying different bias cooling conditions (e.g., cooling with reverse bias applied vs. zero

bias) to see if the peak intensity or position changes, which would indicate a metastable

defect.[15]

Perform annealing studies: The stability of the defect can provide clues to its identity. Boron-

vacancy complexes typically anneal out in the temperature range of 220-250 K.[2] Boron-

oxygen related defects might show changes after annealing at around 200°C.[13]

Issue 2: Photoluminescence (PL) intensity is lower than
expected or quenched.
Q: I'm observing a significant quenching of the PL signal in my heavily boron-doped silicon

nanocrystals. What could be the cause?

A: High concentrations of boron can lead to the quenching of photoluminescence.

Auger Recombination: In heavily doped p-type silicon, the high concentration of holes can

lead to non-radiative Auger recombination, where the energy from an electron-hole
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recombination is transferred to another hole instead of being emitted as a photon. This is a

common cause of PL quenching.[16]

Defect-Mediated Recombination: High boron concentrations can facilitate the formation of

non-radiative defect centers, such as boron-interstitial clusters.[4] These defects provide an

alternative, non-radiative pathway for electron-hole recombination, thus reducing the PL

intensity. The presence of boron can suppress the luminescence from interstitial-related

centers.[4]

Investigate Boron Concentration: The degree of quenching is often directly related to the

boron concentration. Studies have shown that PL intensity can decrease by an order of

magnitude at very high boron concentrations (e.g., >1 at%).[16] Consider using samples with

varying, well-characterized boron concentrations to confirm this relationship in your

experiment.

Issue 3: Difficulty growing dislocation-free, heavily
boron-doped Si crystals.
Q: We are experiencing issues with polycrystallization and dislocation formation when trying to

grow heavily boron-doped silicon crystals using the Czochralski (CZ) method. What is

happening?

A: Growing heavily boron-doped silicon crystals presents unique challenges related to

constitutional supercooling and lattice strain.

Constitutional Supercooling: At very high boron concentrations, the segregation coefficient of

boron (the ratio of its concentration in the solid to the liquid) can decrease.[17][18] This can

lead to an accumulation of boron in the melt at the solid-liquid interface. If this accumulation

is significant, it can cause the freezing point of the melt near the interface to drop, leading to

an unstable growth front known as constitutional supercooling. This can result in cellular

growth, faceting, and ultimately, the formation of a polycrystalline structure instead of a single

crystal.[18]

Lattice Strain: Boron atoms are smaller than silicon atoms. Incorporating a high

concentration of boron into the silicon lattice introduces significant strain, which can lead to

the generation of dislocations to relieve the stress. While boron doping can increase the
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mechanical strength of silicon at high temperatures, exceeding the solubility limit can make

dislocation-free growth very difficult.[19]

Troubleshooting Steps:

Control the Growth Rate: A slower growth rate can help to maintain a stable growth front

and reduce the risk of constitutional supercooling.[18]

Optimize Thermal Gradients: Adjusting the temperature gradient (G) at the interface

relative to the growth velocity (V) is crucial. A higher G can help to counteract the effects of

solute buildup.[19]

Monitor Boron Concentration: Be aware that there is a limit to the boron concentration for

which dislocation-free crystals can be grown. This limit has been reported to be around

3.8x10^20 atoms/cm³ in the melt.[17]

Quantitative Data Presentation
Table 1: Energy Levels of Common Boron-Related
Defects in Silicon

Defect
Energy Level
(from band
edge)

Type
Measurement
Technique

Reference

Boron-Oxygen

(Latent)

E_v + 0.390 eV

(H390)
Hole Trap DLTS [8]

Boron-Oxygen

(Latent)

E_v + 0.400 eV

(H400)
Hole Trap DLTS [8]

Boron-Related
E_v + 0.10 eV

(H1)
Hole Trap DLTS [14]

Boron-Related
E_v + 0.42 eV

(H2)
Hole Trap DLTS [14]

Boron-Related
E_v + 0.44 eV

(H3)
Hole Trap DLTS [14]

Interstitial Boron E_c - 0.13 eV Electron Trap DLTS [20]
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Table 2: Boron Doping Concentrations and
Corresponding Photoluminescence (PL) Effects

Boron Concentration
(cm⁻³)

Observed PL Effect Reference

1 x 10¹⁷ - 1.1 x 10²⁰

PL spectra can be modeled to

determine doping

concentration.

[21]

~1.32 at%

Strong luminescence

quenching by one order of

magnitude.

[16]

> 10¹⁹
Suppression of {311} extended

defect formation.
[4]

Experimental Protocols
Protocol 1: Deep Level Transient Spectroscopy (DLTS)
for Hole Trap Characterization
This protocol outlines a general procedure for identifying hole traps in p-type boron-doped

silicon.

Sample Preparation:

Fabricate a Schottky diode or a p-n junction on the boron-doped silicon wafer. For a

Schottky diode, deposit a suitable metal (e.g., Aluminum or Titanium) on the cleaned

silicon surface to form a rectifying contact. An ohmic contact is required on the backside.

DLTS System Setup:

Mount the sample in a cryostat that allows for temperature sweeps (e.g., from 35 K to 300

K).[15]

Connect the diode to the DLTS measurement system (capacitance meter, pulse

generator).
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Measurement Parameters:

Quiescent Reverse Bias (V_R): Apply a steady reverse bias to the diode to create a

depletion region (e.g., -5 V).[15]

Filling Pulse (V_P): Apply a periodic voltage pulse to reduce the reverse bias (e.g., to -0.2

V) to fill the traps in the depletion region with majority carriers (holes).[15]

Pulse Duration (t_p): Set the duration of the filling pulse (e.g., 1 ms) to ensure complete

trap filling.[15]

Rate Window (e_n): Set the rate window of the lock-in amplifier or correlator. This

determines the emission rate to which the measurement is most sensitive (e.g., 80 s⁻¹).

[15]

Data Acquisition:

Perform a temperature scan while recording the DLTS signal (the difference in

capacitance at two points in time after the filling pulse). A peak in the DLTS signal versus

temperature corresponds to a defect level.

Data Analysis:

Repeat the temperature scan for several different rate windows.

Construct an Arrhenius plot of ln(T² / e_n) versus 1/kT, where T is the peak temperature for

a given emission rate e_n.

The slope of this plot gives the activation energy (E_a) of the trap, and the intercept

provides information about its capture cross-section (σ_p).

Protocol 2: Low-Temperature Photoluminescence (LTPL)
for Impurity Analysis
This protocol describes how to use LTPL to analyze boron impurities.

Sample Preparation:
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Ensure the silicon sample has a clean, polished surface to minimize surface

recombination and scattering.

System Setup:

Mount the sample in a liquid helium cryostat or a helium flow cryostat to achieve low

temperatures (typically 4.2 K to 20 K).[22]

Use a laser with an appropriate wavelength for excitation (e.g., 514.5 nm Argon laser) that

is absorbed near the silicon surface.[23]

Focus the emitted luminescence onto the entrance slit of a monochromator.

Use a suitable detector (e.g., an InGaAs detector) to measure the spectrally resolved

signal.

Data Acquisition:

Cool the sample to the desired measurement temperature.

Illuminate the sample with the laser. The excitation power may need to be adjusted (e.g.,

100 mW) to avoid excessive sample heating.[22]

Scan the monochromator over the desired wavelength range (typically near the silicon

bandgap, ~1.0-1.15 eV) and record the PL intensity.

Data Analysis:

Identify the peaks in the PL spectrum. In boron-doped silicon, you would expect to see

peaks related to the recombination of free excitons (FE) and excitons bound to neutral

boron acceptors (BE).[13] These are often identified by their phonon replicas (e.g., TO for

transverse optical phonon).

The ratio of the intensity of the boron-bound exciton peak (I_BE) to the free exciton peak

(I_FE) can be correlated with the boron concentration.[13][22] Calibration curves are often

used for quantitative analysis.[22]
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The sample temperature can be precisely determined by fitting the lineshape of the free

exciton peak.[13]

Mandatory Visualizations
Diagrams

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.db-thueringen.de/servlets/MCRFileNodeServlet/dbt_derivate_00061981/1521-396X_219_2022_17_2200180.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend Troubleshooting Flowchart: Unidentified DLTS Peak

Start/End Process/Action Decision Data/Result Start: Unexpected
DLTS Peak Observed

Perform Arrhenius Analysis
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and Capture Cross-Section (σ)
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Annealing Steps

No / Ambiguous

End: Defect Identified
(e.g., B-V, B-O)

Yes
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(e.g., 220-250 K for B-V)?

Vary Bias Cooling
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No
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Experimental Workflow: Defect Characterization

Optional Processing

Characterization

Boron-Doped
Silicon Sample

Irradiation
(e.g., electrons, protons)

Photoluminescence (PL)
- Identify bound excitons
- Quantify impurity levels

DLTS
- Measure trap energy levels

- Determine trap concentration

EPR
- Probe defect symmetry

- Identify paramagnetic centers

Thermal Annealing

Data Analysis & Correlation
- Correlate signals from different techniques

- Propose defect models

Conclusion:
Defect Identification &
Impact Assessment
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Formation of Boron-Oxygen (B-O) Defect in CZ-Si
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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